molecular formula C12H21N3 B1488918 2-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1344367-49-2

2-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine

Cat. No.: B1488918
CAS No.: 1344367-49-2
M. Wt: 207.32 g/mol
InChI Key: ZLWAOCPFPBIVTK-UHFFFAOYSA-N
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Description

2-[1-(Cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine is a chemical compound notable for its unique structure and potential applications in various scientific fields. This compound consists of a cyclohexylmethyl group attached to a pyrazole ring, which is further connected to an ethan-1-amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Step: The synthesis begins with the preparation of 1-(cyclohexylmethyl)-1H-pyrazole. This step involves cyclohexylmethyl chloride reacting with hydrazine hydrate in the presence of a base like sodium ethoxide.

  • Intermediate Step: The resulting product then undergoes a Mannich reaction where formaldehyde and secondary amines are introduced, leading to the formation of the desired compound.

  • Final Step: The last step involves purification processes like recrystallization or chromatography to ensure the compound’s purity.

Industrial Production Methods

In industrial settings, the synthesis of 2-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine would typically be conducted in large reactors under controlled temperatures and pressures. The use of catalysts and automated systems for monitoring and control ensures high yield and quality. Safety protocols are strictly adhered to due to the reactive nature of the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions to form various oxides.

  • Reduction: It can be reduced to yield secondary or tertiary amines.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: Examples include potassium permanganate or chromium trioxide.

  • Reducing Agents: Typical agents might be lithium aluminum hydride or sodium borohydride.

  • Nucleophiles: Common nucleophiles include halides, thiols, and amines.

Major Products

  • Oxidation products typically include various oxides and hydroxyl derivatives.

  • Reduction products often result in secondary or tertiary amine derivatives.

  • Substitution reactions can produce a wide range of substituted pyrazoles with varying functional groups.

Scientific Research Applications

Chemistry

  • Catalysis: This compound is often used as a ligand in the synthesis of catalysts for organic reactions.

  • Synthesis Intermediate: It serves as a valuable intermediate in the synthesis of more complex molecules.

Biology

  • Enzyme Inhibition: Research has indicated its potential use as an enzyme inhibitor in biological systems, particularly in studies involving metabolic pathways.

Medicine

  • Drug Development: Its structure serves as a template for the development of new pharmacologically active compounds, especially in anti-inflammatory and analgesic medications.

Industry

  • Polymer Chemistry: Utilized in the production of specialty polymers with enhanced properties.

Mechanism of Action

2-[1-(Cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors. This binding modulates the activity of these targets, influencing various biochemical pathways. For instance, it may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclohexylmethyl)-1H-pyrazol-4-ylmethanamine

  • 1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)propan-1-amine

  • 2-(1-Benzyl-1H-pyrazol-4-yl)ethan-1-amine

Uniqueness

  • Chemical Structure: The specific attachment of the cyclohexylmethyl group to the pyrazole ring, combined with the ethan-1-amine group, provides unique steric and electronic properties.

  • Reactivity: Its distinct reactivity profile, particularly in substitution and reduction reactions, sets it apart from similar compounds.

2-[1-(Cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine is a versatile and significant compound with wide-ranging applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an exciting subject for continued research and development.

Properties

IUPAC Name

2-[1-(cyclohexylmethyl)pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c13-7-6-12-8-14-15(10-12)9-11-4-2-1-3-5-11/h8,10-11H,1-7,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWAOCPFPBIVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(C=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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